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Compound Name: 7-Bromophthalazin-1(2H)-one

Cat. No.: B138037 Get Quote

The phthalazinone heterobicycle is a cornerstone of medicinal chemistry, recognized as a

"privileged scaffold" due to its prevalence in a wide array of pharmacologically active

compounds.[1] This benzo-fused 1,2-diazine system provides a rigid, planar framework that is

amenable to functionalization at key positions, enabling chemists to modulate interactions with

diverse biological targets. Phthalazinone derivatives have demonstrated a remarkable

spectrum of activities, including anticancer, anti-inflammatory, antihypertensive, and

antidiabetic properties.[1][2]

Within this versatile chemical class, 7-Bromophthalazin-1(2H)-one (CAS No. 152265-57-1)

has emerged as a particularly valuable synthetic intermediate.[3][4] Its strategic placement of a

bromine atom offers a reactive handle for advanced synthetic transformations, such as

palladium-catalyzed cross-coupling reactions, while the phthalazinone core itself serves as a

potent pharmacophore. This guide provides a comprehensive technical overview of 7-
Bromophthalazin-1(2H)-one, from its fundamental properties and synthesis to its critical role

in the development of targeted cancer therapies like PARP inhibitors.

Physicochemical Properties and Structural
Elucidation
Understanding the fundamental characteristics of 7-Bromophthalazin-1(2H)-one is essential

for its effective use in synthesis and drug design.
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The key physicochemical data for 7-Bromophthalazin-1(2H)-one are summarized below.

Property Value Reference

CAS Number 152265-57-1 [4][5]

Molecular Formula C₈H₅BrN₂O [4]

Molecular Weight 225.04 g/mol [4]

Appearance White to off-white solid [3]

IUPAC Name 7-bromo-2H-phthalazin-1-one [4]

Structural Features and Tautomerism
Like other 1(2H)-phthalazinones, the 7-bromo derivative exists in a tautomeric equilibrium

between the lactam (amide) and lactim (enol) forms. Theoretical and experimental studies have

shown that the lactam form is overwhelmingly predominant, despite the lactim form possessing

greater aromaticity. This equilibrium is a critical consideration in designing reactions, as

alkylation can potentially occur at either the N2-nitrogen or the O1-oxygen, though N-alkylation

is typically favored under most conditions.[6]

Caption: Lactam-Lactim tautomerism of 7-Bromophthalazin-1(2H)-one.

Spectroscopic Signature
While a dedicated public repository of spectra for this specific isomer is not readily available, its

spectroscopic characteristics can be confidently predicted based on its structure and data from

analogous compounds.[3][7][8]

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show distinct signals in the

aromatic region (δ 7.8-8.4 ppm). Key signals would include a singlet for the proton at C4,

and a set of doublets and a doublet of doublets corresponding to the three protons on the

brominated benzene ring. A broad singlet at lower field (δ ~12.8 ppm) would be characteristic

of the N-H proton of the lactam.[3]

¹³C NMR (DMSO-d₆): The carbon spectrum would display eight signals, including one for the

carbonyl carbon (C=O) around 160 ppm. The remaining signals would appear in the
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aromatic region (approx. 120-140 ppm), with the carbon bearing the bromine atom (C7)

showing a characteristic shift.

IR Spectroscopy: The infrared spectrum would be dominated by a strong absorption band for

the carbonyl (C=O) stretching of the cyclic amide (lactam) group, typically appearing around

1650-1670 cm⁻¹. Another prominent feature would be a broad absorption in the 3100-3300

cm⁻¹ region, corresponding to the N-H stretch.[9][10]

Mass Spectrometry (EI-MS): The mass spectrum would show a characteristic isotopic

pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with nearly equal intensity, which is the

hallmark of a molecule containing one bromine atom.[9] The molecular ion peak would

appear at m/z 224 and 226.

Synthesis of 7-Bromophthalazin-1(2H)-one
The most direct and widely adopted method for synthesizing the phthalazinone core involves

the cyclocondensation of a 2-acylbenzoic acid derivative with hydrazine.[2] This classical

approach provides a reliable and efficient pathway to 7-Bromophthalazin-1(2H)-one.

Synthetic Rationale
The reaction proceeds via the nucleophilic attack of hydrazine on the aldehyde carbonyl of 5-

bromo-2-formylbenzoic acid, followed by an intramolecular cyclization via attack of the second

hydrazine nitrogen on the carboxylic acid, and subsequent dehydration to form the stable

heterocyclic ring system. The choice of a polar solvent like water or an alcohol facilitates the

reaction, and heating is required to drive the dehydration and ring closure to completion.[3]

Caption: Synthetic workflow for 7-Bromophthalazin-1(2H)-one.

Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of 7-
Bromophthalazin-1(2H)-one.[3]

Reaction Setup: To a solution of 5-bromo-2-formylbenzoic acid (1.0 eq) in a suitable solvent

such as water or isopropyl alcohol (approx. 0.2 M concentration), add hydrazine

monohydrate (5.0 eq).
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Cyclocondensation: Heat the reaction mixture to reflux (typically 95-100 °C) for 2 to 4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material

is consumed.

Workup and Isolation: Cool the reaction mixture to room temperature. If a precipitate has

formed, add ice water to ensure complete precipitation of the product.

Purification: Collect the white solid product by vacuum filtration. Wash the solid thoroughly

with cold water (3 x volume) and then with a cold non-polar solvent like hexanes to remove

any non-polar impurities.

Drying: Dry the purified product under vacuum overnight to yield 7-Bromophthalazin-1(2H)-
one. The product is often of sufficient purity for subsequent steps without further purification.

Chemical Reactivity and Synthetic Utility
The utility of 7-Bromophthalazin-1(2H)-one stems from its two primary reactive sites: the N2-

position of the lactam and the C7-bromine atom. This dual reactivity allows for the sequential or

orthogonal introduction of different molecular fragments, making it a versatile building block.
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Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-mutated cells.

Role of 7-Bromophthalazin-1(2H)-one
The phthalazinone core is a validated pharmacophore that mimics the nicotinamide moiety of

NAD+, the natural substrate for PARP, effectively blocking the enzyme's active site. [11]Drugs

like Olaparib, the first FDA-approved PARP inhibitor, feature this core structure. [12][13] 7-
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Bromophthalazin-1(2H)-one serves as an ideal starting point for creating novel PARP

inhibitors. A synthetic campaign could involve:

N-Alkylation: Introduction of a piperazine-containing side chain at the N2 position, a common

feature in many potent PARP inhibitors designed to enhance solubility and interact with the

protein surface.

C7-Functionalization: Using the bromine as a handle for Suzuki or other cross-coupling

reactions to add diverse aromatic or heterocyclic groups. This C7-vector allows for

systematic exploration of the solvent-exposed region of the PARP active site, enabling

chemists to fine-tune potency, selectivity, and pharmacokinetic properties.

Conclusion
7-Bromophthalazin-1(2H)-one is more than just a chemical intermediate; it is a strategic

building block for the rational design of modern therapeutics. Its robust and scalable synthesis,

combined with the orthogonal reactivity of its N-H and C-Br sites, provides a flexible platform

for generating complex molecular architectures. Its direct relevance to the pharmacophore of

PARP inhibitors places it at the forefront of research in targeted cancer therapy. For

researchers and drug development professionals, a thorough understanding of the chemistry

and potential of 7-Bromophthalazin-1(2H)-one is crucial for unlocking the next generation of

precision medicines.

References
Terán, M. D., et al. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core
as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal
Chemistry, 161, 468-478.
Gomaa, M. A.-m. (2015). Recent Developments in Chemistry of Phthalazines. Organic
Chemistry: Current Research.
Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis
of Phthalazine Derivatives.
ChemicalBook. (2023). 7-bromophthalazin-1(2H)-one.
PrepChem.com. Synthesis of 6-bromo-7-hydroxy-1(2H)-phthalazinone.
Estévez, V., et al. (2014). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery.
European Journal of Medicinal Chemistry, 89, 691-709.
ECHEMI. (n.d.). 152265-57-1, 7-bromophthalazin-1(2H)-one Formula.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b138037?utm_src=pdf-body
https://www.benchchem.com/product/b138037?utm_src=pdf-body
https://www.benchchem.com/product/b138037?utm_src=pdf-body
https://www.benchchem.com/product/b138037?utm_src=pdf-body
https://www.benchchem.com/product/b138037?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Arya, G. C., et al. (2022). A Concise Review of Synthetic Strategy, Mechanism of Action, and
SAR Studies of Phthalazine Derivatives as Anticancer Agent. Bioorganic Chemistry.
Ghosh, R., et al. (2017). A scalable and eco-friendly total synthesis of poly(ADP-ribose)
polymerase inhibitor Olaparib. Green Chemistry, 19(3), 798-804.
Sunway Pharm Ltd. (n.d.). 7-bromophthalazin-1(2H)-one.
Home Sunshine Pharma. (n.d.). 6-Bromophthalazin-1(2H)-One CAS 75884-70-7.
Riveiro, A., et al. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a
Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 25(23), 5749.
Koprowska, K., et al. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis,
coordination properties, and biological activity. Beilstein Journal of Organic Chemistry, 17,
558-568.
Koprowska, K., et al. (2021). Amino- and polyaminophthalazin-1(2H)-ones: synthesis,
coordination properties, and biological activity. Beilstein Journals.
A2Bchem. (n.d.). Olaparib Synthesis Route.
[El-Ghozzi, M., et al. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-
bromopyrazolo[5,1-c]t[3][6][19]riazines. Journal of Chemical Crystallography, 53, 238-251.]
([Link])
MedKoo Biosciences. (n.d.). Olaparib Synthetic Routes.
Wang, Y., et al. (2018). Synthesis, preliminarily biological evaluation and molecular docking
study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors.
Scientific Reports, 8(1), 16815.
WIPO Patentscope. (2017).
PubChem. (n.d.). 6-Bromophthalazin-1(2h)-one.
Fluorochem. (n.d.). 6-Bromophthalazin-1(2H)-one.
Abdurazakov, A. S., et al. (2022). Crystal structure, Hirshfeld surface analysis and DFT
calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one.
Hoh, D., et al. (2020). PARP Theranostic Auger Emitters Are Cytotoxic in BRCA Mutant
Ovarian Cancer and Viable Tumors from Ovarian Cancer Patients Enable Ex-Vivo Screening
of Tumor Response. Cancers, 12(12), 3824.
Riveiro, A., et al. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a
Dithiocarbamate Moiety as Potential Anticancer Agents. MDPI.
ChemScene. (n.d.). 4-Bromophthalazin-1(2H)-one.
Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Phthalazin-1(2H)-one as a
remarkable scaffold in drug discovery. PubMed.
O'Sullivan, C. C., et al. (2014). PARP Inhibitors for BRCA1/2 mutation-associated and
BRCA-like malignancies. Annals of Oncology, 25(1), 32-40.
Koprowska, K., et al. (2021). (PDF) Amino- and polyaminophthalazin-1(2 H )-ones:
synthesis, coordination properties, and biological activity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b138037?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


UCLA Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR
Spectroscopy.
Li, Y., & Sun, Y. (2022). Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical
outcomes and mechanistic insights. Frontiers in Oncology, 12, 1013444.
Parikh, J., et al. (2021). Overview of PARP Inhibitors in the Treatment of Ovarian Cancer.
Pharmacy Times.
University of Wisconsin-Madison. (n.d.).
PubChem. (n.d.). 1(2H)-Phthalazinone.
ecancer. (2019).
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry
in Organic Chemistry.
University of Colorado Boulder. (n.d.). Spectroscopy Problems.
PubChemLite. (n.d.). 6-bromophthalazin-1(2h)-one (C8H5BrN2O).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. longdom.org [longdom.org]

3. echemi.com [echemi.com]

4. 7-bromophthalazin-1(2H)-one - CAS:152265-57-1 - Sunway Pharm Ltd [3wpharm.com]

5. 7-bromophthalazin-1(2H)-one | 152265-57-1 [chemicalbook.com]

6. BJOC - Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties,
and biological activity [beilstein-journals.org]

7. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

8. Problems from Previous Years' Exams [chem.uci.edu]

9. www2.chem.wisc.edu [www2.chem.wisc.edu]

10. orgchemboulder.com [orgchemboulder.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b138037?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/25482553/
https://pubmed.ncbi.nlm.nih.gov/25482553/
https://www.longdom.org/open-access-pdfs/recent-developments-in-chemistry-of-phthalazines-2161-0401.1000132.pdf
https://www.echemi.com/products/pd180727112338-7-bromophthalazin-12h-one.html
https://www.3wpharm.com/product/41295.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB21515840.htm
https://www.beilstein-journals.org/bjoc/articles/17/50
https://www.beilstein-journals.org/bjoc/articles/17/50
https://webspectra.chem.ucla.edu//
https://www.chem.uci.edu/~jsnowick/organicspectroscopy/index.html
https://www2.chem.wisc.edu/deptfiles/OrgLab/handouts/Chem%20344-345%20-%20Full%20Flipped%20Spectroscopy%20-%20Handouts.pdf
https://www.orgchemboulder.com/Spectroscopy/Problems/index.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. a2bchem.com [a2bchem.com]

12. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor
Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]

13. pharmacytimes.com [pharmacytimes.com]

To cite this document: BenchChem. [Introduction: The Phthalazinone Core in Modern Drug
Discovery]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b138037#7-bromophthalazin-1-2h-one-literature-
review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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